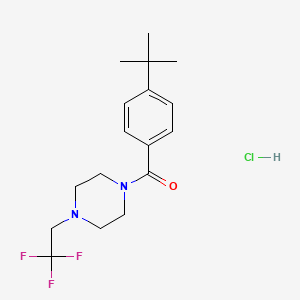
(4-(Tert-butyl)phenyl)(4-(2,2,2-trifluoroethyl)piperazin-1-yl)methanone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(Tert-butyl)phenyl)(4-(2,2,2-trifluoroethyl)piperazin-1-yl)methanone hydrochloride is a useful research compound. Its molecular formula is C17H24ClF3N2O and its molecular weight is 364.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (4-(Tert-butyl)phenyl)(4-(2,2,2-trifluoroethyl)piperazin-1-yl)methanone hydrochloride, identified by its CAS number 1351658-88-2, is a synthetic organic molecule that belongs to the piperazine family. Its unique structural features, including the trifluoroethyl group and the tert-butyl moiety, suggest potential biological activities worth exploring.
Chemical Structure and Properties
The molecular formula for this compound is C17H24ClF3N2O, with a molecular weight of 364.8 g/mol. The presence of fluorinated groups is noteworthy as these modifications often enhance lipophilicity and metabolic stability in drug candidates.
| Property | Value |
|---|---|
| Molecular Formula | C17H24ClF3N2O |
| Molecular Weight | 364.8 g/mol |
| CAS Number | 1351658-88-2 |
| Structural Features | Tert-butyl, Trifluoroethyl |
Biological Activity Overview
Research on compounds containing trifluoroethyl and tert-butyl groups indicates a range of biological activities. The trifluoromethyl group is known to influence pharmacokinetics, enhancing solubility and bioavailability. The biological activity of similar compounds suggests potential applications in therapeutic areas such as neuropharmacology and oncology.
The biological activity of this compound may involve interactions with various neurotransmitter receptors or enzymes. Studies have shown that piperazine derivatives often exhibit activity as serotonin receptor modulators and can influence dopaminergic pathways.
2. Metabolism and Toxicity
Research indicates that the metabolism of fluorinated compounds can yield non-toxic metabolites. For instance, studies involving cultures of Cunninghamella elegans, a model for human metabolism, demonstrated that aryl-TFTB compounds are metabolized effectively, suggesting lower persistence in biological systems . This is crucial for evaluating the safety profile of new drug candidates.
Case Studies
Several studies provide insights into the biological implications of similar compounds:
- Study on Trifluoromethyl Compounds : A study highlighted that compounds with trifluoromethyl groups showed improved pharmacological profiles due to their favorable lipophilicity and metabolic stability .
- Piperazine Derivatives : Research has shown that piperazine derivatives can exhibit significant antipsychotic and anxiolytic effects, making them valuable in treating psychiatric disorders .
特性
IUPAC Name |
(4-tert-butylphenyl)-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23F3N2O.ClH/c1-16(2,3)14-6-4-13(5-7-14)15(23)22-10-8-21(9-11-22)12-17(18,19)20;/h4-7H,8-12H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUBVLICRYYOHEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)CC(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














